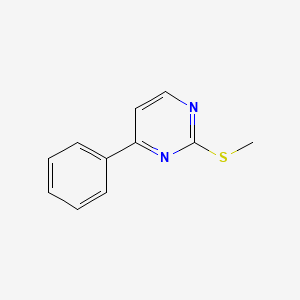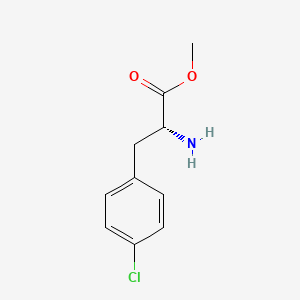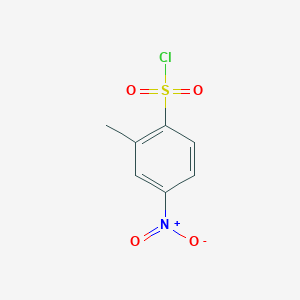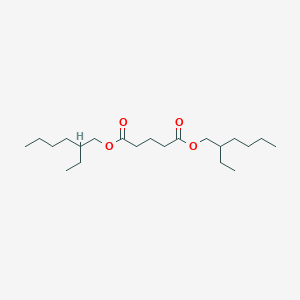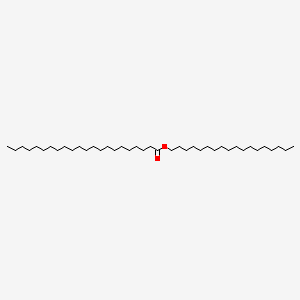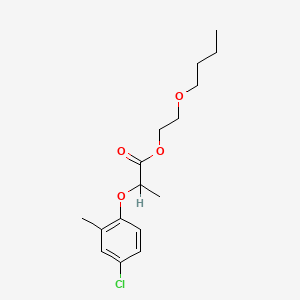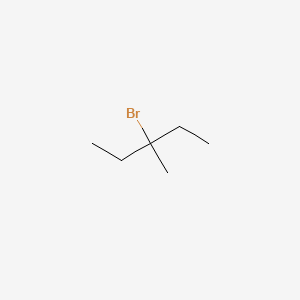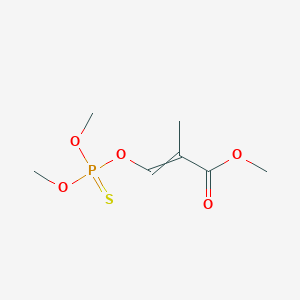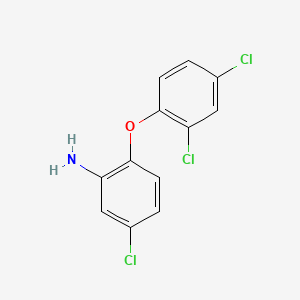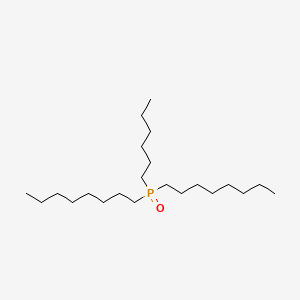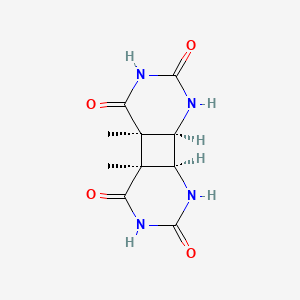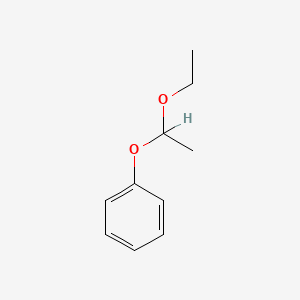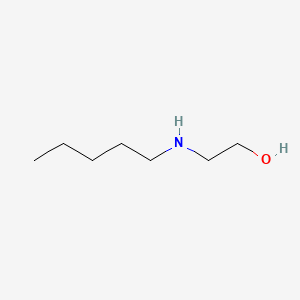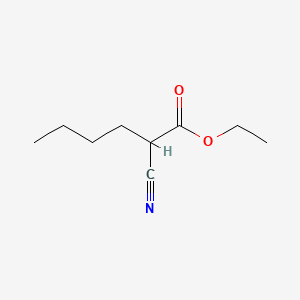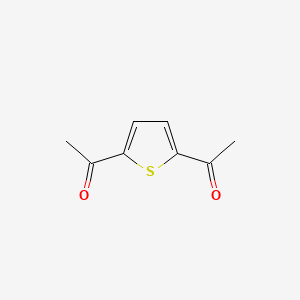
1,1'-(Thiophene-2,5-diyl)bisethan-1-one
Overview
Description
1,1'-(Thiophene-2,5-diyl)bisethan-1-one, commonly known as TBE, is an organic compound that has been extensively studied for its potential applications in various scientific research fields. TBE is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C10H8O2S2.
Mechanism Of Action
TBE exerts its biological effects through various mechanisms. It has been found to scavenge free radicals and inhibit the production of reactive oxygen species, thereby exhibiting antioxidant properties. TBE has also been found to inhibit the activity of various inflammatory mediators, including cyclooxygenase and lipoxygenase, thereby exhibiting anti-inflammatory properties. Additionally, TBE has been found to induce apoptosis in cancer cells, thereby exhibiting anti-cancer properties.
Biochemical And Physiological Effects
TBE has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. TBE has also been found to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, TBE has been found to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
TBE has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It is also stable under various conditions and can be easily stored for long periods. However, TBE also has some limitations. It is relatively expensive and may not be readily available in some regions. Additionally, TBE may exhibit toxicity at high concentrations, and its effects may be influenced by various factors, including pH and temperature.
Future Directions
There are several potential future directions for research on TBE. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to elucidate the mechanisms underlying its biological effects and to optimize its pharmacological properties. Another area of interest is its potential as a fluorescent probe for the detection of metal ions. Further studies are needed to optimize its sensitivity and selectivity for various metal ions and to develop practical applications for its use.
Scientific Research Applications
TBE has been studied extensively for its potential applications in various scientific research fields. It has been found to exhibit excellent antioxidant, anti-inflammatory, and anti-cancer properties. TBE has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
1-(5-acetylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-5(9)7-3-4-8(11-7)6(2)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLWDAOOUUVIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197747 | |
| Record name | 1,1'-(Thiophene-2,5-diyl)bisethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(Thiophene-2,5-diyl)bisethan-1-one | |
CAS RN |
4927-10-0 | |
| Record name | 1,1′-(2,5-Thiophenediyl)bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4927-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Thiophene-2,5-diyl)bisethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004927100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(Thiophene-2,5-diyl)bisethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(thiophene-2,5-diyl)bisethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



